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molecular formula C12H15ClO B8670464 2-Chloro-1-(2,4-dimethylphenyl)-2-methyl-1-propanone

2-Chloro-1-(2,4-dimethylphenyl)-2-methyl-1-propanone

Cat. No. B8670464
M. Wt: 210.70 g/mol
InChI Key: FRXUQBIZUYXNKL-UHFFFAOYSA-N
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Patent
US06548710B2

Procedure details

2,2′,4′-Trimethylpropiophenone (30.0 g, 0.17 mole) was dissolved in heptane (10 ml), and sulfuryl chloride (35 g, 0.26 mole) was added at once. After about 5 min gas evolution occurred. After 3 h of stirring at room temperature the reaction mixture was concentrated. The concentrate was dissolved in heptane (200 ml) and was washed with 150 ml of a 2 wt % aqueous sodium bicarbonate solution. After drying over magnesium sulfate the solvent was removed under reduced pressure. The yield of 2-chloro-2,2′,4′-trimethylpropiophenone was 35.5 g or 99%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:6]=1[CH3:12])=[O:4].S(Cl)([Cl:17])(=O)=O>CCCCCCC>[Cl:17][C:2]([CH3:13])([CH3:1])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:6]=1[CH3:12])=[O:4]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC(C(=O)C1=C(C=C(C=C1)C)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
35 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 h of stirring at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in heptane (200 ml)
WASH
Type
WASH
Details
was washed with 150 ml of a 2 wt % aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate the solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC(C(=O)C1=C(C=C(C=C1)C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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